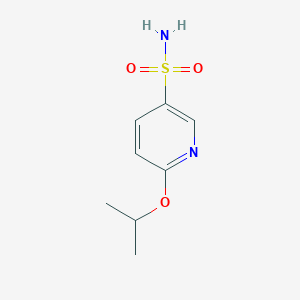![molecular formula C10H10O5 B13523090 2-[(1,3-Dioxaindan-5-yl)methoxy]aceticacid](/img/structure/B13523090.png)
2-[(1,3-Dioxaindan-5-yl)methoxy]aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,3-Dioxaindan-5-yl)methoxy]acetic acid is a chemical compound with the molecular formula C10H10O5 and a molecular weight of 210.1834 g/mol This compound is characterized by the presence of a 1,3-dioxaindan ring system, which is a bicyclic structure containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Dioxaindan-5-yl)methoxy]acetic acid typically involves the reaction of 1,3-dioxaindan with methoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the compound .
Industrial Production Methods
In an industrial setting, the production of 2-[(1,3-Dioxaindan-5-yl)methoxy]acetic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,3-Dioxaindan-5-yl)methoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-[(1,3-Dioxaindan-5-yl)methoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its role in metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mécanisme D'action
The mechanism of action of 2-[(1,3-Dioxaindan-5-yl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering gene expression. These interactions can lead to various biological effects, such as changes in cellular signaling, metabolism, and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar structure, known for its role in plant growth and development.
Methoxyacetic acid: A related compound with similar functional groups, used in various chemical syntheses.
Uniqueness
2-[(1,3-Dioxaindan-5-yl)methoxy]acetic acid is unique due to its 1,3-dioxaindan ring system, which imparts specific chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10O5 |
|---|---|
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-ylmethoxy)acetic acid |
InChI |
InChI=1S/C10H10O5/c11-10(12)5-13-4-7-1-2-8-9(3-7)15-6-14-8/h1-3H,4-6H2,(H,11,12) |
Clé InChI |
KFSKGHDKPRSYRY-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)COCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


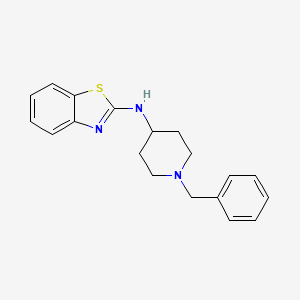
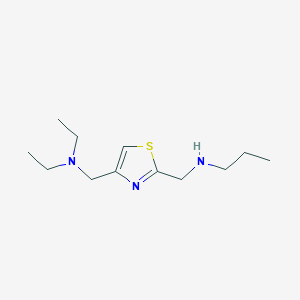
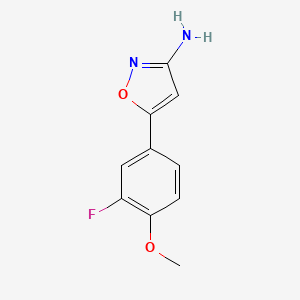
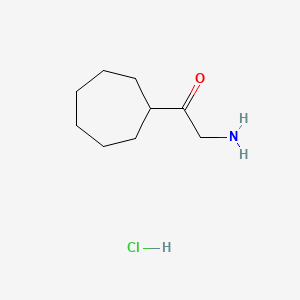

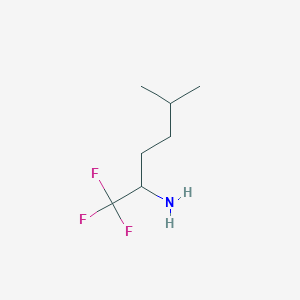
![tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13523064.png)

![O-[(3-methoxyphenyl)methyl]hydroxylamine](/img/structure/B13523071.png)
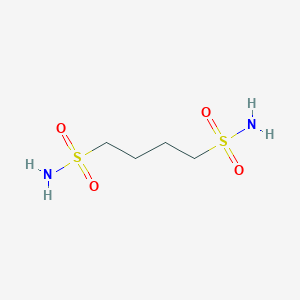

![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13523085.png)
![2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethan-1-amine](/img/structure/B13523097.png)
